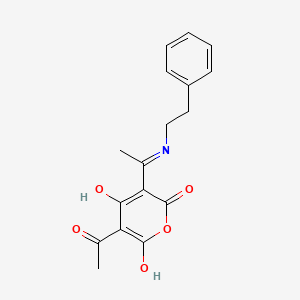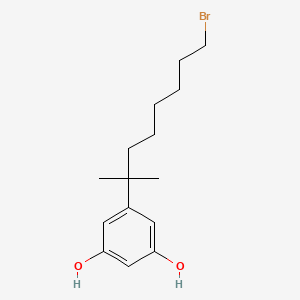
N-(4-Cyano-1H-pyrazol-5-yl)-N'-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyano group at the 4-position and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea typically involves the reaction of 4-cyano-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Cyano-1H-pyrazole+Phenyl isothiocyanate→N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The cyano group and the thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
作用機序
The mechanism by which N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or interaction with molecular targets. The cyano and thiourea groups can form strong interactions with active sites of enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, which is useful in various therapeutic and research applications.
類似化合物との比較
Similar Compounds
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylurea: Similar structure but with a urea moiety instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylsulfonamide: Features a sulfonamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is unique due to its combination of a cyano-substituted pyrazole ring and a phenylthiourea moiety. This unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
特性
| 128854-08-0 | |
分子式 |
C11H9N5S |
分子量 |
243.29 g/mol |
IUPAC名 |
1-(4-cyano-1H-pyrazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H9N5S/c12-6-8-7-13-16-10(8)15-11(17)14-9-4-2-1-3-5-9/h1-5,7H,(H3,13,14,15,16,17) |
InChIキー |
GVCNMAIFCPSRDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=NN2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)

![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)

